molecular formula C11H20O2 B14474390 2,2'-Methylenedi(cyclopentan-1-ol) CAS No. 72195-74-5

2,2'-Methylenedi(cyclopentan-1-ol)

Cat. No.: B14474390
CAS No.: 72195-74-5
M. Wt: 184.27 g/mol
InChI Key: FBJYXWLNZJBQJH-UHFFFAOYSA-N
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Description

2,2’-Methylenedi(cyclopentan-1-ol) is an organic compound characterized by the presence of two cyclopentane rings connected by a methylene bridge, with each ring bearing a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenedi(cyclopentan-1-ol) typically involves the reaction of cyclopentanone with formaldehyde in the presence of a base. This reaction forms a methylene bridge between the two cyclopentane rings. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Water or ethanol

    Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods

Industrial production of 2,2’-Methylenedi(cyclopentan-1-ol) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenedi(cyclopentan-1-ol) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclopentane derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation; ammonia or primary amines for amination.

Major Products Formed

    Oxidation: Cyclopentanone derivatives or cyclopentanoic acids.

    Reduction: Cyclopentane derivatives.

    Substitution: Cyclopentyl halides or cyclopentylamines.

Scientific Research Applications

2,2’-Methylenedi(cyclopentan-1-ol) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-Methylenedi(cyclopentan-1-ol) involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The methylene bridge provides rigidity to the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler compound with a single cyclopentane ring and a hydroxyl group.

    Cyclopentanone: Contains a ketone group instead of hydroxyl groups.

    Cyclopentylamine: Features an amine group instead of hydroxyl groups.

Uniqueness

2,2’-Methylenedi(cyclopentan-1-ol) is unique due to its dual cyclopentane rings connected by a methylene bridge, providing distinct chemical and physical properties compared to its simpler counterparts

Properties

CAS No.

72195-74-5

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-[(2-hydroxycyclopentyl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C11H20O2/c12-10-5-1-3-8(10)7-9-4-2-6-11(9)13/h8-13H,1-7H2

InChI Key

FBJYXWLNZJBQJH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)CC2CCCC2O

Origin of Product

United States

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